molecular formula C6H7NO3 B3258006 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene CAS No. 29950-12-7

2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene

Cat. No. B3258006
CAS RN: 29950-12-7
M. Wt: 141.12 g/mol
InChI Key: RMMBULJTXVBMPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized using a multistep synthetic method. The synthesis of similar compounds has been reported in the literature, involving the use of zinc trifluoromethanesulfonate and aniline .


Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 13 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 four-membered ring, 2 ketone groups (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene are not detailed in the search results, similar compounds have been reported to undergo reactions at the benzylic position .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been used in the synthesis of spiro-[cyclobutene-1, 2'(1H)-quinoxaline], which involved a ring transformation process. This synthesis explores the reactivity and transformation potential of cyclobutene derivatives in chemical reactions (Kurasawa et al., 1984).

Bioconjugate Chemistry

  • In bioconjugate chemistry, derivatives of cyclobutene have been used to create heterobifunctional cross-linking reagents. These reagents are designed for coupling peptides to liposomes, indicating the compound's utility in the development of immunization and therapeutic delivery systems (Frisch et al., 1996).

Fluorescence Bioimaging

  • Cyclobutene derivatives have been explored for their potential in fluorescence bioimaging applications. The electronic properties of these derivatives were analyzed for their role in nonlinear optical properties, indicating their utility in advanced imaging techniques (Chang et al., 2019).

Antimicrobial Activity

  • Research on the synthesis of quinazolinone derivatives from cyclobutene compounds has highlighted their potential antimicrobial activity. This research contributes to the development of new antimicrobial agents (El-Hashash et al., 2011).

Stereodivergent Syntheses

  • Cyclobutene derivatives have been utilized in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides, expanding the scope of peptide chemistry and offering new avenues for the synthesis of complex organic molecules (Izquierdo et al., 2002).

Complex Formation and Thermochromic Behaviour

  • Studies on bis(dithiosquaramide) ligands derived from cyclobutene compounds have been conducted, revealing their ability to form complexes with divalent nickel and exhibit thermochromic behavior. This research aids in understanding complexation reactions and properties of materials (Frauenhoff & Busch, 1993).

Mechanism of Action

Target of Action

Similar compounds have been found to be useful as neuroprotectants , suggesting potential targets within the nervous system.

Biochemical Pathways

Similar compounds have been found to be useful as neuroprotectants , suggesting that they may influence pathways related to neuronal survival and function.

Result of Action

Similar compounds have been found to be useful as neuroprotectants , suggesting that they may have beneficial effects on neuronal survival and function.

Biochemical Analysis

Biochemical Properties

2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ethoxy substitution reactions with amines and unsaturated organosilanes . These interactions suggest that this compound can form derivatives that may be linked to amino-functionalized lipids, solids, or proteins . This compound’s ability to form such derivatives indicates its potential utility in biochemical synthesis and modification processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with glycosylamines, leading to the formation of derivatives that can be linked to proteins . These interactions can alter cellular signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ethoxy substitution reactions with amines and unsaturated organosilanes suggest that it can form stable complexes with these molecules . These complexes can modulate enzyme activity and influence various biochemical pathways, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These stable derivatives suggest that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound’s interactions with biomolecules can lead to threshold effects, where a certain dosage level is required to observe significant biochemical changes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo ethoxy substitution reactions with amines and unsaturated organosilanes suggests that it can participate in metabolic processes that involve these molecules . These interactions can alter the levels of specific metabolites, thereby affecting overall metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These derivatives can facilitate the transport and distribution of the compound within cells, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with glycosylamines and proteins suggest that it can be localized to specific subcellular regions . This localization can enhance the compound’s activity by ensuring its presence in the appropriate cellular compartments for biochemical reactions.

properties

IUPAC Name

3-amino-4-ethoxycyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-10-6-3(7)4(8)5(6)9/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMBULJTXVBMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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